molecular formula C10H9NO2S B5861891 N-(thiophen-2-ylmethyl)furan-2-carboxamide CAS No. 20037-41-6

N-(thiophen-2-ylmethyl)furan-2-carboxamide

Cat. No.: B5861891
CAS No.: 20037-41-6
M. Wt: 207.25 g/mol
InChI Key: VPXSLXIREYNLGW-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)furan-2-carboxamide is a heterocyclic organic compound that belongs to the family of furan and thiophene carboxamide derivatives. These compounds are known for their wide range of biological and medicinal activities, including neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic, and diuretic properties .

Safety and Hazards

The safety and hazards associated with “N-(2-thienylmethyl)-2-furamide” would need to be determined through specific toxicological studies. As a general rule, handling of chemical compounds should always be done with appropriate safety precautions .

Future Directions

The potential applications of “N-(2-thienylmethyl)-2-furamide” would depend on its physical, chemical, and biological properties. Compounds containing furan and thiophene rings have been explored for their potential in drug discovery, suggesting possible directions for future research .

Mechanism of Action

Target of Action

N-(thiophen-2-ylmethyl)furan-2-carboxamide, also known as N-(2-thienylmethyl)-2-furamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . The compound has shown activity against enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) .

Mode of Action

The compound interacts with its targets, leading to inhibition of their activities . For instance, it showed approximately 9.8-fold more activity against urease enzyme than the standard thiourea, and approximately 4.2-fold more activity against BChE enzyme than the standard galantamine . The molecular interaction for each of the target compounds with the active sites of the urease, acetylcholinesterase, and butyrylcholinesterase enzymes was investigated by molecular insertion simulations .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of AChE and BChE can impact cholinergic signaling . The compound’s interaction with these enzymes can lead to changes in peripheral, central, or both central and peripheral cholinergic crises .

Result of Action

The result of the compound’s action is the inhibition of its target enzymes, leading to changes in the associated biochemical pathways . This can have various molecular and cellular effects, depending on the specific pathway and the context in which the compound is used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter have been studied

Preparation Methods

The synthesis of N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product. The chemical structures of the synthesized compounds are confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .

Chemical Reactions Analysis

N-(thiophen-2-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(thiophen-2-ylmethyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising results as an enzyme inhibitor, particularly against urease, acetylcholinesterase, and butyrylcholinesterase enzymes. These properties make it a potential candidate for the development of new pharmaceutical agents .

Comparison with Similar Compounds

N-(thiophen-2-ylmethyl)furan-2-carboxamide is unique due to its combination of furan and thiophene moieties, which contribute to its diverse biological activities. Similar compounds include other furan and thiophene carboxamide derivatives, such as N-(furan-2-ylmethyl)-1H-indole-3-carboxamide and various thiophene-based analogs. These compounds also exhibit a range of biological activities, but the specific combination of furan and thiophene in this compound provides it with unique properties .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(9-4-1-5-13-9)11-7-8-3-2-6-14-8/h1-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXSLXIREYNLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296566
Record name N-(2-Thienylmethyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20037-41-6
Record name N-(2-Thienylmethyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20037-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Thienylmethyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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